N-[3-(hydroxymethyl)phenyl]propanamide, a compound with the molecular formula CHNO, is a notable chemical in various scientific fields. Its structure consists of a propanamide backbone substituted with a hydroxymethyl group on a phenyl ring. This compound is primarily utilized in medicinal chemistry and organic synthesis, acting as a building block for more complex molecules.
This compound can be sourced from various chemical suppliers and databases such as BenchChem and PubChem, which provide detailed information regarding its properties and applications. N-[3-(hydroxymethyl)phenyl]propanamide is classified under amides, specifically as an aromatic amide due to the presence of the phenyl group.
The synthesis of N-[3-(hydroxymethyl)phenyl]propanamide can be achieved through several methods:
The choice of method depends on the desired scale of production and the specific functional groups present in the starting materials.
The molecular structure of N-[3-(hydroxymethyl)phenyl]propanamide features:
The structural representation indicates that this compound has potential for further modifications, enabling it to serve as a precursor for various pharmaceuticals.
N-[3-(hydroxymethyl)phenyl]propanamide can undergo several chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
N-[3-(hydroxymethyl)phenyl]propanamide exhibits biological activity primarily through its interaction with specific receptors in biological systems.
Understanding these mechanisms is essential for developing therapeutic agents based on this compound.
N-[3-(hydroxymethyl)phenyl]propanamide possesses several notable physical and chemical properties:
These properties are critical for handling, storage, and application in laboratory settings.
N-[3-(hydroxymethyl)phenyl]propanamide has diverse applications in scientific research:
The systematic IUPAC name N-[3-(hydroxymethyl)phenyl]propanamide precisely defines the molecular structure: a propanamide chain attached to the nitrogen atom of an aniline derivative bearing a hydroxymethyl substituent at the meta position. The compound is alternatively designated as 3-(hydroxymethyl)phenylpropanamide in simplified nomenclature systems. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. The structure features three key pharmacophoric elements: (1) the aromatic ring enabling π-stacking interactions, (2) the carboxamide group providing hydrogen-bonding capacity, and (3) the hydroxymethyl moiety offering hydrogen-bond donation/acceptance and metabolic transformation potential [1] [5].
Table 1: Structural and Computational Properties of N-[3-(Hydroxymethyl)phenyl]propanamide
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₃NO₂ | Determines elemental composition and mass |
Molecular Weight | 179.22 g/mol | Impacts pharmacokinetic properties |
TPSA (Topological Polar Surface Area) | 58.56 Ų | Predicts membrane permeability and bioavailability |
LogP | 1.23 | Estimates lipophilicity and distribution |
Hydrogen Bond Donors | 2 | Influences target binding and solubility |
Hydrogen Bond Acceptors | 3 | Affects molecular interactions and solvation |
Rotatable Bonds | 4 | Impacts molecular flexibility and conformation |
The hydroxymethyl group at the meta position creates an asymmetric electronic distribution across the phenyl ring, influencing its electron-donating properties in electrophilic substitution reactions. Computational analyses reveal a topological polar surface area (TPSA) of 58.56 Ų, suggesting moderate membrane permeability. The logP value of 1.23 indicates balanced lipophilicity, favorable for blood-brain barrier penetration in neuropharmacological applications. The presence of both hydrogen bond donor (amide NH and hydroxyl OH) and acceptor (amide carbonyl and hydroxyl oxygen) groups facilitates complex interactions with biological targets, particularly relevant to GPCR binding domains where hydrogen bonding networks determine ligand specificity [1] [6].
The development of N-[3-(hydroxymethyl)phenyl]propanamide derivatives emerged from systematic structure-activity relationship (SAR) studies of phenolic compounds in the late 20th century. Early research identified that phenolic hydroxyl groups conferred antioxidant activity but suffered from rapid phase II metabolism (glucuronidation and sulfation). Strategic bioisosteric replacement of phenolic hydroxyl with hydroxymethyl groups significantly improved metabolic stability while retaining hydrogen-bonding capabilities, driving adoption of this scaffold in CNS-targeted therapeutics [1] [2].
The synthetic accessibility of the scaffold via well-established amidation reactions accelerated its pharmacological exploration. A pivotal advancement occurred through adaptation of the Schotten-Baumann reaction, where 3-aminobenzyl alcohol reacts with propanoyl chloride under mild conditions to yield N-[3-(hydroxymethyl)phenyl]propanamide with high efficiency. This method, characterized by its operational simplicity and compatibility with diverse acyl chlorides, facilitated rapid generation of analog libraries for biological screening. The reaction typically employs dichloromethane as solvent and trimethylamine as base, achieving yields exceeding 90% within 30 minutes at ambient temperature [2].
Table 2: Synthetic Approaches to N-[3-(Hydroxymethyl)phenyl]propanamide Derivatives
Method | Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Schotten-Baumann Acylation | Propanoyl chloride, TEA, DCM, 25°C, 30 min | >90% | High efficiency, mild conditions |
Carbodiimide Coupling | EDC, DMAP, propanolic acid, DMF, 0°C to RT | 75-85% | Compatible with acid-sensitive groups |
Enzymatic Aminolysis | Lipases, solvent-free, 40-60°C | 50-70% | Green chemistry approach, high selectivity |
Microwave-Assisted Synthesis | Propanoyl chloride, microwave, 100°C, 10 min | 85-95% | Rapid reaction kinetics, reduced side products |
Structural analogs of N-[3-(hydroxymethyl)phenyl]propanamide have demonstrated significant pharmacological profiles. Notably, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide exemplifies structural optimization where the hydroxymethylphenyl moiety is replaced by chlorophenethyl to enhance receptor affinity. This derivative exhibited enhanced anti-inflammatory activity in vitro, highlighting the scaffold's versatility. Similarly, N-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)propanamide (CAS 1179784-33-8) incorporates an extended arylpropanamide chain, demonstrating the scaffold's capacity for modular expansion to optimize target engagement [1] [2].
N-[3-(Hydroxymethyl)phenyl]propanamide serves as a privileged precursor in neuropharmacological agent development due to its balanced physicochemical properties that facilitate CNS penetration. The hydroxymethyl group provides a strategic handle for structural diversification through: (1) O-alkylation to create ether derivatives with enhanced lipophilicity, (2) esterification to produce prodrug forms with modulated absorption profiles, and (3) oxidation to carboxylic acids for metal-coordinating capabilities. These transformations enable precise optimization of drug candidates targeting neurological receptors [1] [6].
In GPCR agonist design, the scaffold demonstrates particular utility in targeting aminergic receptors. The arylpropanamide structure mimics endogenous neurotransmitter conformations, while the meta-hydroxymethyl group occupies allosteric pockets that determine signaling bias. Structural biology studies reveal that the hydroxymethyl moiety forms critical hydrogen bonds with conserved residues in transmembrane helices 5 and 6 of Class A GPCRs. These interactions stabilize active-state conformations, selectively promoting G-protein coupling over β-arrestin recruitment—a crucial determinant in developing next-generation analgesics and antipsychotics with reduced side-effect profiles [6].
The emergence of covalent GPCR modulators has further elevated the scaffold's importance. The hydroxymethyl group serves as an anchor for electrophilic warheads enabling targeted covalent modification of cysteine residues. Recent studies demonstrate that derivatives equipped with acrylamide moieties undergo Michael addition with Cys3.36 in the dopamine D3 receptor, creating irreversible agonists with prolonged receptor residence time. This approach overcomes limitations of reversible ligands in maintaining therapeutic receptor occupancy, particularly valuable in addiction treatment where sustained receptor modulation is required [3] [6].
Computational drug design leverages the scaffold's structural predictability for virtual screening and binding pose optimization. Molecular docking studies position the propanamide chain deep within the orthosteric binding pocket of target GPCRs, while the hydroxymethylphenyl group extends toward extracellular loop regions. This binding orientation was validated through crystallographic analysis of N-[3-(hydroxymethyl)phenyl]-4-phenylbutanamide complexed with the κ-opioid receptor, where the hydroxymethyl group formed a hydrogen-bonding network with Glu297 in ECL2, explaining the derivative's 30-fold selectivity over δ-opioid receptors. Such structural insights directly inform rational design of receptor-subtype selective therapeutics [6].
Table 3: Pharmacologically Active Derivatives of N-[3-(Hydroxymethyl)phenyl]propanamide
Compound Name | Biological Target | Therapeutic Area | Structural Modification |
---|---|---|---|
N-[3-(Hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide | SARS-CoV-2 Nsp14 methyltransferase | Antiviral | Extended arylpropanamide chain |
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide | Cyclooxygenase (COX) | Anti-inflammatory | Ibuprofen core + chlorophenethyl group |
4-[3-(Hydroxymethyl)phenylamino]pyrimidin-2-amine | Kinases (JAK, EGFR) | Anticancer | Fused pyrimidine extension |
N-[3-(1H-tetrazol-5-ylmethyl)phenyl]propanamide | Angiotensin II receptor | Cardiovascular | Bioisosteric hydroxymethyl replacement |
3-Hydroxy-2-phenyl-N-[3-(hydroxymethyl)phenyl]propanamide | GABA receptors | Anxiolytic / Anticonvulsant | β-Hydroxypropanamide expansion |
The scaffold demonstrates remarkable versatility beyond neuropharmacology. In antiviral development, derivatives such as N-[3-(Hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide (CAS 1179784-33-8) were identified through ultra-large library docking as non-nucleotide inhibitors of SARS-CoV-2 Nsp14 methyltransferase. This enzyme, critical for viral RNA cap formation, is inhibited through allosteric binding that disrupts S-adenosyl methionine (SAM) cofactor accommodation. The hydroxymethyl group facilitates binding pocket penetration, achieving IC₅₀ values of 6-50 μM—notable for non-SAM competitive inhibitors [1] [3].
The structural evolution of this scaffold continues through fragment-based drug design. Recent studies have derivatized the hydroxymethyl group to create α-amino amide derivatives with enhanced antimicrobial activity against Pseudomonas aeruginosa. By converting the hydroxyl to primary amino functionality while retaining the propanamide core, researchers achieved compounds with dual-targeting capability: inhibition of LpxC in Gram-negative bacteria and disruption of membrane integrity. This strategic modification exemplifies the scaffold's capacity for target-adaptive redesign across therapeutic areas [4] [8].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3